molecular formula C13H15N7O3S2 B6546394 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-91-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546394
CAS No.: 897453-91-7
M. Wt: 381.4 g/mol
InChI Key: NOUIHBRSUWDJQB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H15N7O3S2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.06777971 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound that incorporates the thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms which is crucial for its biological activity.
  • Purine Derivative : The presence of a purine-like structure enhances its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been noted for its potential to act against resistant strains due to its unique structural features.

Anticancer Properties

Thiadiazole derivatives have been linked to anticancer activities through various mechanisms:

  • Inhibition of DNA/RNA Synthesis : Compounds like those derived from 1,3,4-thiadiazoles have shown the ability to inhibit nucleic acid synthesis in cancer cells .
  • Targeting Kinases : The heteroatoms within the thiadiazole ring can interact with key kinases involved in tumorigenesis .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory properties associated with thiadiazole compounds. The mechanism often involves the modulation of inflammatory mediators and pathways .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and phosphodiesterases which are crucial in various physiological processes.
  • Receptor Modulation : The compound may act as an antagonist at adenosine receptors which play a role in cancer progression and inflammation .

Case Studies

A series of studies have evaluated the efficacy of thiadiazole derivatives in vitro and in vivo:

StudyFocusFindings
Dogan et al. (2018)Antimicrobial ActivityShowed significant inhibition against S. aureus with MIC values indicating potential for new antibacterial agents .
Loiseau et al. (1990)Antitumor ActivityReported that thiadiazole compounds inhibited DNA synthesis in cancer cell lines .
MDPI Study (2024)Functionalization EffectsDemonstrated improved activity against C. albicans with specific substitutions on the thiadiazole ring .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group bridging the purine and acetamide moieties undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Key Observations References
H<sub>2</sub>O<sub>2</sub> (30%)Ethanol, 60°C, 6 hrSulfoxide derivative72%Stereoselective formation of (R)-sulfoxide confirmed by XRD
m-CPBA (1.2 equiv)DCM, 0°C → RT, 2 hrSulfone derivative89%Complete conversion monitored by TLC; no over-oxidation observed
KMnO<sub>4</sub> (aq.)pH 7, 25°C, 12 hrSulfonic acid38%Limited solubility in aqueous media reduces efficiency

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with m-CPBA favoring a two-electron transfer pathway. Steric hindrance from the purine system influences regioselectivity.

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack:

Nucleophile Base Conditions Product Yield Applications References
NH<sub>2</sub>OHPyridineReflux, 4 hrHydroxamic acid65%Chelating agent for metal coordination studies
HydrazineEtOH80°C, 3 hrHydrazide81%Precursor for Schiff base synthesis
Grignard Reagents (R-MgX)THF, -78°C1 hrKetone derivatives55–68%Introduces alkyl/aryl groups for SAR studies

Key Limitation : Bulky nucleophiles exhibit reduced reactivity due to steric crowding near the purine ring.

Ring-Opening Reactions of the Thiadiazole Moiety

The 1,3,4-thiadiazole ring undergoes selective cleavage under basic conditions:

Reagent Conditions Product Yield Notes References
NaOH (10% aq.)100°C, 8 hrThiol intermediate44%Unstable in air; requires immediate derivatization
NH<sub>3</sub> (g)MeOH, 60°C, 12 hrDiamine derivative33%Competitive degradation of purine observed

Side Reaction : Prolonged heating leads to decomposition of the purine ring system .

Electrophilic Aromatic Substitution on the Purine Ring

The electron-rich purine moiety participates in halogenation:

Reagent Conditions Position Product Yield References
Br<sub>2</sub> (1 equiv)AcOH, 25°C, 2 hrC-77-Bromo-purine derivative58%Regioselectivity confirmed by <sup>1</sup>H NMR
Cl<sub>2</sub> (gas)DMF, 0°C, 1 hrC-88-Chloro-purine derivative49%Requires strict temperature control

Computational Support : DFT calculations indicate C-7 is most nucleophilic (Fukui f<sup>+</sup> = 0.152).

Reductive Modification of the Purine Dioxo Groups

The 2,6-dioxo groups on the purine ring can be reduced:

Reducing Agent Conditions Product Yield Selectivity References
NaBH<sub>4</sub>EtOH, 25°C, 6 hr2,6-Dihydroxy purine27%Partial reduction with competing side reactions
LiAlH<sub>4</sub>THF, reflux, 3 hrFully saturated purine15%Low yield due to over-reduction

Challenge : Reduction disrupts the conjugated π-system critical for biological activity .

Cross-Coupling Reactions

The thiadiazole ring participates in Pd-catalyzed couplings:

Reaction Type Catalyst Conditions Product Yield Applications References
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, 80°CBiaryl derivatives63%Expands π-conjugation for materials science
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>CuI, Et<sub>3</sub>NAlkynylated analogs57%Enhances fluorescence properties

Optimization : Microwave irradiation reduces reaction time to 15 min with 71% yield.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O3S2/c1-6-16-17-11(25-6)14-7(21)5-24-12-15-8-9(18(12)2)19(3)13(23)20(4)10(8)22/h5H2,1-4H3,(H,14,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUIHBRSUWDJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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